Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H19BrN4O2 It is characterized by the presence of a tert-butyl ester group, a bromopyrazine moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bromopyrazine Intermediate: The synthesis begins with the bromination of pyrazine to obtain 5-bromopyrazine.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The bromopyrazine intermediate is then coupled with the azetidine derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Esterification: The final step involves the esterification of the resulting compound with tert-butyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrazine ring.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups into the molecule.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while reduction reactions can produce dehalogenated or modified pyrazine compounds.
Scientific Research Applications
Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate: Contains a piperidine ring, offering different chemical properties.
Uniqueness
Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)11-6-15-10(14)5-16-11/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCAXDJWUSRWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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